molecular formula C18H21NO3 B13814782 Methyl 3-(4-cyclohexylphenyl)-5-methyl-1,2-oxazole-4-carboxylate

Methyl 3-(4-cyclohexylphenyl)-5-methyl-1,2-oxazole-4-carboxylate

Cat. No.: B13814782
M. Wt: 299.4 g/mol
InChI Key: UOAJDMWBXZNJTF-UHFFFAOYSA-N
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Description

Methyl 3-(4-cyclohexylphenyl)-5-methyl-1,2-oxazole-4-carboxylate is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a cyclohexylphenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-cyclohexylphenyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclohexylbenzaldehyde with methyl 2-bromo-3-oxobutanoate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-cyclohexylphenyl)-5-methyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 3-(4-cyclohexylphenyl)-5-methyl-1,2-oxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-cyclohexylphenyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with molecular targets and pathways. The oxazole ring and cyclohexylphenyl group contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-phenylphenyl)-5-methyl-1,2-oxazole-4-carboxylate
  • Methyl 3-(4-cyclohexylphenyl)-5-ethyl-1,2-oxazole-4-carboxylate
  • Methyl 3-(4-cyclohexylphenyl)-5-methyl-1,2-thiazole-4-carboxylate

Uniqueness

Methyl 3-(4-cyclohexylphenyl)-5-methyl-1,2-oxazole-4-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its cyclohexylphenyl group enhances its hydrophobicity and potential interactions with lipid membranes, while the oxazole ring provides a versatile platform for further modifications.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

methyl 3-(4-cyclohexylphenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C18H21NO3/c1-12-16(18(20)21-2)17(19-22-12)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3

InChI Key

UOAJDMWBXZNJTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)C3CCCCC3)C(=O)OC

Origin of Product

United States

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